molecular formula C9H9N5O B1435225 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide CAS No. 2095410-85-6

1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide

カタログ番号: B1435225
CAS番号: 2095410-85-6
分子量: 203.2 g/mol
InChIキー: CCPJDQAIBXVZTM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide ( 2095410-85-6) is a high-purity chemical compound with the molecular formula C9H9N5O and a molecular weight of 203.20 g/mol . This compound features a hybrid heterocyclic architecture, combining pyrazole and pyrazine rings, a structure recognized in medicinal chemistry as a privileged scaffold for drug discovery . Pyrazole derivatives are extensively investigated for their diverse biological activities, including potential as anticancer, anti-inflammatory, antimicrobial, and antifungal agents . Recent research highlights the significance of similar pyrazine-carboxamide structures in developing potent and selective enzyme inhibitors. For instance, such compounds have been rationally designed as promising inhibitors of Monoamine Oxidase B (MAO-B), a key target for Parkinson's disease therapy . The structural motif also aligns with compounds explored in oncology research, such as novel RET kinase inhibitors for cancer treatment . This reagent serves as a versatile building block for synthesizing more complex molecules and is a key intermediate for researchers in lead optimization and structure-activity relationship (SAR) studies. The product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) before use.

特性

IUPAC Name

2-methyl-5-pyrazin-2-ylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c1-14-8(9(10)15)4-6(13-14)7-5-11-2-3-12-7/h2-5H,1H3,(H2,10,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPJDQAIBXVZTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Cyclization and Substitution Approach via Pyrazole Precursors

Method Overview:

One prominent method involves constructing the pyrazole core through cyclization of hydrazine derivatives with suitable β-dicarbonyl compounds, followed by functionalization to introduce the pyrazin-2-yl substituent.

Key Steps:

  • Formation of the Pyrazole Ring:

    • Condensation of methylhydrazine with β-ketoesters or β-diketones, such as ethyl acetoacetate, to generate the intermediate pyrazoline, which upon oxidation or cyclization yields the pyrazole nucleus.
  • Introduction of the Pyrazin-2-yl Group:

    • The pyrazin-2-yl moiety can be introduced via nucleophilic substitution or coupling reactions involving halogenated pyrazines or via direct cyclization of appropriately substituted precursors.

Research Findings:

  • A patent discloses the synthesis of related pyrazole derivatives using phenylhydrazine and methyl acetoacetate, involving cyclization, chlorination, and substitution steps.
  • The synthesis of pyrazolyl derivatives with pyrazin-2-yl groups often employs condensation reactions between hydrazines and halogenated heterocycles or via multistep sequences involving halogenation and coupling.

Representative Reaction Scheme:

Hydrazine derivative + β-ketoester → Cyclization → Pyrazoline intermediate → Oxidation/Dehydrogenation → Pyrazole core → Coupling with pyrazin-2-yl halide or derivative → Final compound

Direct Synthesis via Multi-Component Reactions (MCR)

Method Overview:

Multi-component reactions facilitate the rapid assembly of the target compound by combining multiple reactants in a single pot, often under catalysis, to form complex heterocycles efficiently.

Research Findings:

  • Katritzky et al. describe regioselective condensation of α-benzotriazolylenones with methylhydrazine to produce 1-methylpyrazoles substituted at the 3-position with aryl groups, which can be adapted to incorporate heterocyclic groups like pyrazin-2-yl.

Advantages:

  • High yields (50–94%) and operational simplicity.
  • Compatibility with various substituents, enabling structural diversity.

Functionalization of Pyrazole Derivatives via Halogenation and Coupling

Method Overview:

Research Findings:

  • Patent CN112079781A details synthesis routes involving bromination and subsequent substitution to introduce heterocyclic groups, which can be adapted for pyrazin-2-yl derivatives.

Specific Synthesis Pathway for 1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide

Proposed Route Based on Literature and Patents:

Step Description Reagents & Conditions Reference
1 Synthesis of pyrazole core via hydrazine and β-dicarbonyl compound Methylhydrazine + ethyl acetoacetate, reflux
2 Halogenation at the 5-position Bromination with tribromooxyphosphorus
3 Introduction of pyrazin-2-yl group Nucleophilic substitution with pyrazin-2-amine Adapted from
4 Carboxamide formation at 5-position Reaction with suitable amine or amidation reagents General heterocyclic chemistry principles

Note: The exact conditions (solvent, temperature, catalysts) depend on the specific intermediates and desired yields.

Notes and Considerations

  • Reaction Optimization:
    • Temperature control is critical during halogenation to prevent over-halogenation.
    • Use of polar aprotic solvents like DMF or DMSO enhances nucleophilic substitution efficiency.
  • Purification:
    • Recrystallization from alcohol-water mixtures or chromatography ensures high purity.
  • Industrial Scalability:
    • Multi-step sequences with high regioselectivity and yields are suitable for scale-up.
    • Cost-effective reagents like phenylhydrazine and ethyl acetoacetate are preferred.

Data Summary Table

Methodology Key Reactions Starting Materials Advantages Limitations
Cyclization & Substitution Hydrazine + β-dicarbonyl + halogenation Phenylhydrazine, ethyl acetoacetate, halogenated heterocycles High regioselectivity, adaptable Multi-step, requires purification
Multi-Component Reactions Condensation of hydrazines with heterocycles α-benzotriazolylenones, methylhydrazine Rapid, high yield Limited substrate scope
Halogenation & Coupling Bromination + nucleophilic substitution Pyrazole derivatives, pyrazin-2-amine Direct functionalization Over-halogenation risk

化学反応の分析

Types of Reactions: 1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced derivatives.

Common Reagents and Conditions:

Major Products Formed:

科学的研究の応用

1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide has diverse applications in scientific research:

作用機序

The mechanism of action of 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Table 1: Antiviral Activity of Selected Pyrazole-5-carboxamides

Compound Name R Group (Position 3) Target Virus Activity (IC50/Inhibition) Cytotoxicity Reference
1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide Pyrazin-2-yl N/A (Under investigation) N/A N/A N/A
1-Methyl-3-(trifluoromethyl)-N-[4-(pyrrolidinylsulfonyl)phenyl]-... CF3, 4-(pyrrolidinylsulfonyl)phenyl Measles virus (MV) 0.012 ± 0.017 µM None
Compound 24b (from SAR study) 2-Methylphenyl General enzyme inhibition 60.91% at 10 µM Not reported
Compound 26b (isomer of 24b) 2-Methylphenyl General enzyme inhibition 72.80% at 10 µM Not reported

Key Insights :

  • The trifluoromethyl (CF3) group in the measles virus inhibitor enhances binding affinity to viral polymerase, likely due to its electron-withdrawing properties and hydrophobic interactions .
  • Ortho-substituted phenyl groups (e.g., 2-methylphenyl in 24b/26b) exhibit superior inhibitory activity compared to para/meta-substituted analogs, suggesting steric effects improve target engagement .
  • The pyrazin-2-yl group in the target compound introduces a nitrogen-rich heterocycle, which may favor interactions with polar residues in unexplored biological targets.

Fungicidal and Herbicidal Activities

Table 2: Agrochemical Performance of Pyrazole Derivatives

Compound Name Substituents Activity Inhibition at 50 µg/mL Reference
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) CF3, 4-bromobenzylthio Fungicidal (Sclerotinia sclerotiorum) >50%
This compound Pyrazin-2-yl Not tested N/A N/A
Penthiopyrad (lead compound) CF3, thiophenyl Fungicidal (SDH inhibition) Benchmark activity

Key Insights :

  • CF3-containing derivatives (e.g., 5g) show strong fungicidal activity via succinate dehydrogenase (SDH) inhibition, with molecular docking confirming interactions similar to the lead compound penthiopyrad .
  • Pyrazine may instead modulate solubility or bioavailability for alternative targets.

Structural and Electronic Properties

  • Electron-Withdrawing Groups (EWGs) : CF3 and pyrazine are both EWGs, but pyrazine’s aromatic nitrogen atoms offer hydrogen-bonding capabilities absent in CF3. This could enhance binding to proteins with polar active sites .
  • Steric Effects : Ortho-substituted phenyl groups (e.g., 2-methylphenyl) outperform para/meta analogs in enzyme inhibition, highlighting the importance of spatial orientation . Pyrazine’s planar structure may reduce steric hindrance compared to bulky CF3 or phenyl groups.

生物活性

1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly in cancer research and anti-inflammatory applications. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C9H9N5OC_9H_{9}N_5O and a molecular weight of approximately 188.19 g/mol. Its structure features both pyrazole and pyrazine rings, with a carboxamide functional group that enhances its reactivity and biological profile.

Biological Activity

This compound exhibits several notable biological activities:

1. Anticancer Activity

  • Mechanism of Action : This compound acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. Inhibition of CDK2 leads to apoptosis in various cancer cell lines by disrupting cell cycle progression and inhibiting key signaling pathways.
  • Case Studies :
    • In vitro studies have shown that this compound induces apoptosis in cancer cell lines such as MCF7, SF-268, and NCI-H460, with IC50 values indicating effective cytotoxicity .
Cell LineIC50 (µM)Mechanism
MCF73.79Apoptosis induction
SF-26812.50Cell cycle disruption
NCI-H46042.30Inhibition of CDK2

2. Anti-inflammatory Activity
The compound has also demonstrated potential anti-inflammatory properties, which may broaden its therapeutic applications beyond oncology. Research indicates that it can modulate inflammatory pathways, although specific mechanisms are still under investigation.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the pyrazole ring.
  • Introduction of the pyrazine moiety.
  • Addition of the carboxamide group under optimized reaction conditions to enhance yield and purity.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructural DifferencesUnique Properties
1-Methyl-3-(pyrazin-2-yl)-4-carboxylic acidCarboxylic acid at position 4Different reactivity and biological activity
Pyrazine derivativesVarious substituents on the pyrazine ringDiverse chemical and biological activities
Pyrazole derivativesVariations in substituents on the pyrazole ringDistinct pharmacological profiles

Q & A

Q. What are the common synthetic routes for preparing 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, including cyclocondensation and cross-coupling reactions. For example, analogous pyrazole-carboxamide derivatives are synthesized via:

  • Cyclocondensation : Reacting β-ketoesters with hydrazines or phenylhydrazines to form the pyrazole core .
  • Cross-coupling : Using Suzuki-Miyaura reactions to introduce pyrazine substituents. Palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids are employed under inert atmospheres, with optimized solvent systems (e.g., degassed DMF/water) .
  • Carboxamide formation : Hydrolysis of ester intermediates using NaOH or KOH, followed by amidation with ammonia or amines . Yield optimization requires precise control of temperature, solvent polarity, and catalyst loading. For instance, refluxing in ethanol for 10–15 hours improves crystallinity .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and regiochemistry. For example, pyrazole ring protons resonate at δ 6.5–8.5 ppm, while methyl groups appear as singlets near δ 2.5–3.5 ppm .
  • IR spectroscopy : Stretching frequencies for amide C=O (~1650–1700 cm⁻¹) and pyrazine C=N (~1550–1600 cm⁻¹) .
  • Mass spectrometry (ESI-MS) : To verify molecular ion peaks and fragmentation patterns .
  • HPLC : Purity assessment using C18 columns with methanol/water gradients .

Advanced Research Questions

Q. How can molecular docking studies elucidate the biological activity of this compound against therapeutic targets?

Docking simulations (e.g., with AutoDock Vina) are used to predict binding affinities to enzymes like dihydrofolate reductase (DHFR). Key steps include:

  • Protein preparation : Retrieve DHFR structures (PDB: 1KMS), remove water, and add polar hydrogens .
  • Ligand optimization : Minimize the compound’s energy using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • Grid parameterization : Focus on active-site residues (e.g., Phe31, Leu22) for hydrogen bonding and hydrophobic interactions . Results are validated via in vitro assays (e.g., IC₅₀ determination against DHFR) .

Q. What structural modifications enhance the compound’s bioactivity, and how are structure-activity relationships (SAR) analyzed?

SAR studies often involve:

  • Substituent variation : Replacing the pyrazine ring with isoxazole or triazole moieties to modulate electron density and steric effects .
  • Amide substitution : Introducing bulky groups (e.g., trifluoroethyl) to improve metabolic stability .
  • Positional isomerism : Testing 3- vs. 5-carboxamide derivatives for target selectivity . Activity is quantified via IC₅₀ values in enzyme inhibition assays and compared using regression analysis to identify critical substituents .

Q. What challenges arise in analyzing reaction intermediates during synthesis, and how are they resolved?

Common issues include:

  • Byproduct formation : Monitoring via TLC or LC-MS to detect side products (e.g., over-alkylated intermediates) .
  • Low solubility : Using polar aprotic solvents (e.g., DMF) or sonication to improve dissolution for NMR .
  • Regiochemical ambiguity : X-ray crystallography (e.g., CCDC deposition) to resolve positional isomers . Advanced purification techniques (e.g., preparative HPLC with 0.1% TFA modifiers) isolate high-purity intermediates .

Methodological Considerations

  • Contradictions in evidence : Some studies report divergent optimal conditions for Suzuki couplings (e.g., K₃PO₄ vs. Na₂CO₃ as base). Systematic screening (e.g., Design of Experiments) is recommended to resolve discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide
Reactant of Route 2
1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。